![molecular formula C20H17N3O4 B2438129 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one CAS No. 1081131-47-6](/img/structure/B2438129.png)
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and quinolinone groups), heteroatoms (from the oxadiazole ring), and the carbonyl group in the quinolinone structure. These features could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the presence of the oxadiazole ring and quinolinone structure. These groups could participate in various chemical reactions such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms could contribute to its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Biological Activities
A study reported the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The findings showed that certain compounds in this series exhibited significant broad-spectrum antitumor activity, highlighting the potential utility of such structures in developing new anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).
Another research focused on the synthesis of 1,3,4-Oxadiazole N-Mannich bases, revealing their antimicrobial and anti-proliferative activities. The study found that certain derivatives displayed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, indicating the compound's relevance in both antimicrobial and cancer research (L. H. Al-Wahaibi et al., 2021).
A different study explored the effects of non-competitive AMPA receptor antagonists on epileptic seizures, contributing to the understanding of the compound's neurological implications. Although this research did not directly involve the specific compound , it highlights the broader interest in related structures for neurological applications (R. Citraro et al., 2006).
Research on the electrochemical oxidation of aromatic ethers, including the synthesis and attempted synthesis of related compounds, provides insight into the chemical properties and reactivity of such molecules. This study contributes to the foundational knowledge necessary for the further development of compounds with potential therapeutic applications (M. Carmody et al., 1980).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-23-11-14(18(24)13-6-4-5-7-15(13)23)20-21-19(22-27-20)12-8-9-16(25-2)17(10-12)26-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPADSYQWXNVRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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